2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-11-16-13-4-2-3-5-14(13)17(11)10-12-6-8-15-9-7-12;;/h2-5,12,15H,6-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUVTMXZDGMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. For instance, the benzimidazole intermediate can be reacted with piperidine under basic conditions to form the desired product.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole core and piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles like sulfonyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole or piperidine derivatives.
Substitution: Formation of alkylated or sulfonylated products.
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole core fused with a piperidine moiety, which enhances its pharmacological properties. The presence of the piperidin-4-ylmethyl group increases the compound's solubility and stability, making it suitable for biological applications.
Pharmacological Applications
1. Antimicrobial Activity
Benzimidazole derivatives, including 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, have shown significant antimicrobial activity. Studies indicate that compounds with this structure can exhibit both antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of benzimidazole derivatives. Specific studies have shown that certain compounds derived from this class can inhibit nitric oxide production and other inflammatory mediators, indicating their potential as anti-inflammatory agents . For example, one study reported that a related compound exhibited significant inhibition of ear edema in animal models, suggesting its therapeutic potential for inflammatory conditions .
3. Analgesic Properties
Several studies have documented the analgesic effects of benzimidazole derivatives. Compounds similar to this compound have been evaluated for their ability to reduce pain in various models, demonstrating promising results when compared to standard analgesics like diclofenac .
4. Gastroprotective Activity
The gastroprotective effects of benzimidazole derivatives have also been explored. Certain compounds within this class have been shown to provide protection against gastric ulcers in experimental models, indicating their potential use in treating gastrointestinal disorders .
Case Studies and Research Findings
Several case studies and research findings underscore the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
Positional Variations in Substituents
- In contrast, phenyl sulfonyl () or 2-ethoxyethyl () substituents alter electronic properties and steric bulk, impacting target selectivity .
- Position 2 Modifications: A methyl group (target compound) provides minimal steric hindrance, favoring interactions with hydrophobic pockets. Fluorine () improves metabolic stability by resisting oxidative degradation .
Salt Forms and Solubility
Pharmacological Implications
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) exhibit distinct binding profiles, such as 5-HT6 receptor affinity, due to altered basicity and hydrogen-bonding capacity .
Biological Activity
2-Methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, identified by the CAS number 1351632-48-8, is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, and provides an overview of relevant research findings.
The molecular formula of this compound is C₁₄H₂₁Cl₂N₃, with a molecular weight of 302.2 g/mol. The structure consists of a benzimidazole core substituted with a piperidine moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to benzimidazoles. While specific data on this compound is limited, compounds with similar structures have demonstrated significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |
| 2-Methylbenzimidazole | 0.025 | Various Gram-positive bacteria |
| Piperidine derivatives | 4.69 - 22.9 | B. subtilis, S. aureus |
The minimum inhibitory concentration (MIC) values indicate that derivatives with piperidine rings exhibit strong antimicrobial properties against both Gram-positive and Gram-negative bacteria .
The mechanism by which benzimidazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. The presence of electron-donating and electron-withdrawing groups on the piperidine ring has been shown to enhance antibacterial activity .
Study on Benzimidazole Derivatives
A study published in MDPI evaluated various benzimidazole derivatives for their antimicrobial activity. The results indicated that substitutions on the piperidine ring significantly influenced the bioactivity, with certain modifications leading to enhanced potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
In another investigation focusing on the structure-activity relationship (SAR) of piperidine-containing compounds, it was found that specific substitutions led to improved inhibition zones against tested pathogens .
Q & A
Q. What are the critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
